NGD-4715 is a compound developed as an antagonist for the melanin-concentrating hormone receptor 1 (MCHR1), primarily aimed at addressing obesity. Although research into its therapeutic potential was promising, it has since been discontinued. The compound's development was part of a broader effort to explore the role of G-protein coupled receptors in metabolic regulation and weight management .
NGD-4715 is classified as a small organic molecule, specifically designed to inhibit the activity of MCHR1. It was synthesized as part of medicinal chemistry research focused on developing new treatments for obesity by modulating neuropeptide signaling pathways related to appetite and energy expenditure .
The synthesis of NGD-4715 involves several key steps, primarily based on reductive amination strategies. These methods utilize either aldehyde or lactol intermediates to construct the final product. The process typically begins with hit identification through high-throughput screening, followed by optimization of the lead compound through iterative synthesis and testing .
The technical details of the synthesis include:
The molecular structure of NGD-4715 is characterized by its specific arrangement of atoms that facilitate its interaction with MCHR1. The compound's chemical formula is CHNO, with a molecular weight of approximately 306.39 g/mol. Its structure includes various functional groups that contribute to its biological activity.
Key structural features include:
NGD-4715 undergoes various chemical reactions typical for small organic molecules. Notably, oxidation reactions may occur, involving the addition of oxygen or removal of hydrogen from its structure. These reactions can affect the stability and reactivity of the compound in biological systems.
Other potential reactions include:
The mechanism of action for NGD-4715 centers on its role as an antagonist at MCHR1. By binding to this receptor, NGD-4715 inhibits the signaling pathways that promote appetite and energy conservation, thereby potentially aiding in weight loss efforts.
The data supporting this mechanism includes:
NGD-4715 exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity.
While NGD-4715's development has been halted, its scientific applications primarily revolved around research into obesity treatment mechanisms. The compound served as a valuable tool for studying MCHR1's role in appetite regulation and energy balance.
Potential future applications could include:
Melanin-concentrating hormone (MCH) is a 19-amino-acid cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It projects extensively throughout the central nervous system, integrating homeostatic functions such as feeding, energy balance, sleep-wake regulation, and stress responses [1] [6]. Genetic studies demonstrate that MCH knockout mice exhibit a lean phenotype, reduced appetite, and increased energy expenditure, while MCH overexpression leads to hyperphagia and obesity [1] [9]. These effects are mediated through dense innervation of key brain regions:
MCH neurons co-release glutamate and neuropeptides like neuropeptide EI (glutamine-isoleucine) and nesfatin, enabling complex modulation of downstream pathways [1] [4]. During negative energy balance, MCH expression increases, promoting food-seeking behavior and metabolic adaptation (e.g., reduced thermogenesis). Conversely, energy surplus suppresses MCH signaling [9].
Table 1: Key Physiological Functions Modulated by the MCH System
Function | Mechanism | Genetic Evidence |
---|---|---|
Appetite Regulation | Stimulates orexigenic pathways in hypothalamus; enhances reward perception | MCH-/- mice: Hypophagia, lean phenotype |
Energy Expenditure | Suppresses brown adipose tissue thermogenesis; reduces locomotor activity | MCH overexpression: Obesity, reduced activity |
REM Sleep Modulation | Peak neuronal activity during REM sleep; projections to brainstem nuclei | Fos expression increases post-sleep deprivation |
Stress/Depression | Elevated MCH in locus coeruleus inhibits norepinephrine; induces depression-like behaviors | Chronic stress models show MCH upregulation [10] |
MCH signals through two G protein-coupled receptors (GPCRs): MCHR1 (expressed in all mammals) and MCHR2 (primates only). MCHR1 couples primarily to inhibitory Gαi/o proteins, reducing cAMP production and neuronal excitability. However, it can also activate Gαq/11-PLC-PKC pathways, increasing intracellular calcium and enabling context-dependent excitatory effects [1] [4]. This functional duality underpins MCHR1’s roles in diverse disorders:
Structural studies reveal that MCH adopts a conserved γ-shaped conformation when bound to MCHR1, with its central LGRVY motif forming critical interactions. Specifically:
Table 2: Key Binding Interactions of MCH with MCHR1
MCH Residue | Receptor Interaction Site | Interaction Type | Functional Consequence |
---|---|---|---|
Arg11 | Asp192 (TM3), Gln196 (TM3) | Salt bridge, H-bond | Receptor activation; mutation abolishes signaling |
Tyr13 | Phe161 (TM2), Tyr370 (TM7) | Hydrophobic, cation-π | Stabilizes ligand-receptor complex |
Met8 | Tyr362 (TM7), Ile366 (TM7) | Van der Waals | Modulates conformational flexibility |
Cys7-Cys16 | Disulfide bond | Structural constraint | Enforces hairpin loop conformation |
The early 2000s saw intense interest in MCHR1 antagonists for obesity, driven by genetic evidence: MCHR1-/- mice resisted diet-induced obesity and showed hypersensitivity to leptin [3] [8]. However, drug development faced significant hurdles:
NGD-4715, developed by Neurogen, emerged as a selective, orally active MCHR1 antagonist with a piperazine-benzylpyridine core (chemical formula: C19H24BrN3O3; CAS: 476322-70-0). Key attributes included:
Despite promising Phase I results (2007), Neurogen’s acquisition by Ligand Pharmaceuticals in 2009 halted NGD-4715’s development. No further clinical advancement occurred, reflecting industry-wide challenges in obesity pharmacotherapy [2] [5].
Table 3: Evolution of MCHR1 Antagonist Chemotypes
Chemotype | Representative Compound | Potency (MCHR1 IC50) | Key Limitations | Status |
---|---|---|---|---|
Quinoline | T-226296 | 1.8 nM | hERG inhibition (IC50 = 120 nM) | Preclinical |
Benzimidazole | GW803430 | 3.2 nM | Poor oral bioavailability | Preclinical |
Piperazine | NGD-4715 | <50 nM | Program discontinued post-Phase I | Phase I (2007) [2] [7] |
Diarylketoxime | ATC0175 | 0.4 nM | Anxiety efficacy in primates; not pursued | Preclinical [6] |
Concluding Remarks
NGD-4715 exemplifies both the promise and challenges of targeting MCHR1. While structural biology advances now enable rational design of selective antagonists [4], the clinical path remains complex. Future efforts may explore biased agonism or dual-target ligands (e.g., MCHR1/histamine H3 receptor) to enhance efficacy in metabolic and neuropsychiatric disorders.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7